molecular formula C21H26N4O2 B11147387 2-[2-oxo-2-(4-phenylpiperazino)ethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

2-[2-oxo-2-(4-phenylpiperazino)ethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

Cat. No.: B11147387
M. Wt: 366.5 g/mol
InChI Key: WDYOYGRCQWSUHH-UHFFFAOYSA-N
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Description

2-[2-oxo-2-(4-phenylpiperazino)ethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one is a complex organic compound that belongs to the class of pyridazinone derivatives. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-oxo-2-(4-phenylpiperazino)ethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include hydrazine derivatives, aldehydes, and ketones .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-[2-oxo-2-(4-phenylpiperazino)ethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

2-[2-oxo-2-(4-phenylpiperazino)ethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-oxo-2-(4-phenylpiperazino)ethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-oxo-2-(4-phenylpiperazino)ethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of the pyridazinone core with the piperazine and phenyl groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C21H26N4O2

Molecular Weight

366.5 g/mol

IUPAC Name

2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one

InChI

InChI=1S/C21H26N4O2/c26-20-15-17-7-3-1-6-10-19(17)22-25(20)16-21(27)24-13-11-23(12-14-24)18-8-4-2-5-9-18/h2,4-5,8-9,15H,1,3,6-7,10-14,16H2

InChI Key

WDYOYGRCQWSUHH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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